Stereoselective Oral Bioavailability: (+)-Farrerol Superiority in Rat Pharmacokinetics
Farrerol exhibits pronounced enantioselective pharmacokinetics in rats. After intragastric administration of the racemic mixture, (+)-farrerol demonstrated significantly higher plasma exposure and superior oral bioavailability compared to its (-)-enantiomer [1]. Notably, no chiral transformation between (+)-farrerol and (-)-farrerol was observed in rat plasma following oral administration of either pure enantiomer, confirming the stability of each stereoisomeric form in vivo [1].
| Evidence Dimension | Oral Bioavailability (AUC-based comparative assessment) |
|---|---|
| Target Compound Data | (+)-farrerol: superior bioavailability; (-)-farrerol: inferior bioavailability |
| Comparator Or Baseline | (-)-farrerol enantiomer |
| Quantified Difference | Significant stereoselective difference in plasma exposure; no chiral interconversion observed in vivo |
| Conditions | Rat model; intragastric administration; UHPLC-MS/MS quantification |
Why This Matters
For in vivo studies requiring predictable exposure, procurement of chirally defined (+)-farrerol or awareness of racemate stereoselectivity is essential; generic sourcing without stereochemical specification introduces uncontrolled variability in pharmacokinetic outcomes.
- [1] Chen, L., Yan, T., Huang, D., Xu, W., et al. (2025). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 30(9), 2038. View Source
